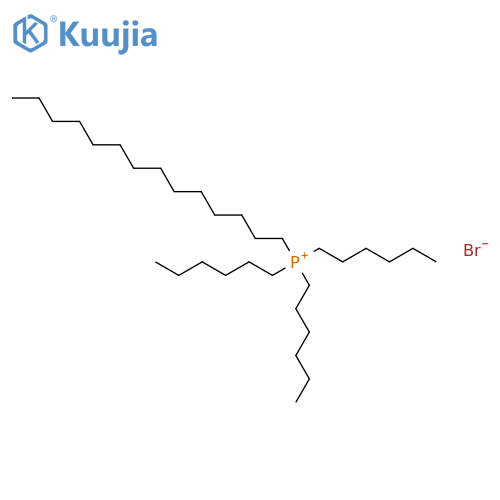Cas no 654057-97-3 (Phosphonium, trihexyltetradecyl-, bromide)

654057-97-3 structure
商品名:Phosphonium, trihexyltetradecyl-, bromide
CAS番号:654057-97-3
MF:C32H68BrP
メガワット:563.760090827942
MDL:MFCD04117697
CID:399490
PubChem ID:57653773
Phosphonium, trihexyltetradecyl-, bromide 化学的及び物理的性質
名前と識別子
-
- Phosphonium, trihexyltetradecyl-, bromide
- 96662_ALDRICH
- 96662_FLUKA
- CTK1J7023
- DSSTox_CID_27929
- DSSTox_GSID_47953
- DSSTox_RID_82682
- Tetradecyltrihexylphosphonium bromide
- Tox21_200809
- Trihexyltetradecylphosphonium bromide
- SCHEMBL305729
- CHEMBL3185205
- NCGC00258363-01
- trihexyl(tetradecyl)phosphanium;bromide
- AS-63459
- trihexyl(tetradecyl)phosphonium bromide
- TRIHEXYL(TETRADECYL)PHOSPHANIUM BROMIDE
- DTXSID0047953
- DTXCID6027929
- Trihexyltetradecylphosphonium bromide, >=95%
- Trihexyl(tetradecyl)phosphonium bromide CYPHOS? IL 102
- MFCD04117697
- AKOS028113964
- CAS-654057-97-3
- 654057-97-3
- CS-0454570
- G78686
- DB-372135
-
- MDL: MFCD04117697
- インチ: InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
- InChIKey: RJELOMHXBLDMDB-UHFFFAOYSA-M
- ほほえんだ: CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
計算された属性
- せいみつぶんしりょう: 493.8921
- どういたいしつりょう: 562.42420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 34
- 回転可能化学結合数: 28
- 複雑さ: 319
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 0.96 g/mL at 20 °C(lit.)
- フラッシュポイント: 151.8±25.9 °C
- PSA: 0
Phosphonium, trihexyltetradecyl-, bromide セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Phosphonium, trihexyltetradecyl-, bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6378-10g |
Trihexyl(tetradecyl)phosphoniumbromide,min.95%CYPHOSIL102 |
654057-97-3 | min.95%CYPHOSIL102 | 10g |
427.0CNY | 2021-07-08 | |
| abcr | AB289820-100 g |
Trihexyltetradecylphosphonium bromide, 95%; . |
654057-97-3 | 95% | 100 g |
€199.00 | 2023-07-20 | |
| BAI LING WEI Technology Co., Ltd. | 15-6378-10g |
Trihexyl(tetradecyl)phosphonium bromide, min. 95% CYPHOS? IL 102 |
654057-97-3 | min. 97% | 10g |
¥ 450 | 2022-04-25 | |
| abcr | AB289820-250 g |
Trihexyltetradecylphosphonium bromide, 95%; . |
654057-97-3 | 95% | 250 g |
€432.50 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237318-50g |
Trihexyltetradecylphosphonium bromide, |
654057-97-3 | ≥97% | 50g |
¥587.00 | 2023-09-05 | |
| 1PlusChem | 1P00390V-250g |
Trihexyltetradecylphosphonium bromide |
654057-97-3 | min. 95% CYPHOS® IL 102 | 250g |
$446.00 | 2024-04-22 | |
| BAI LING WEI Technology Co., Ltd. | J3415-6378-10g |
Phosphonium, trihexyltetradecyl-, bromide |
654057-97-3 | min. 97% | 10g |
¥496 | 2023-11-24 | |
| abcr | AB150054-250g |
Trihexyl(tetradecyl)phosphonium bromide CYPHOS® IL 102, 97%; . |
654057-97-3 | 97% | 250g |
€432.00 | 2025-02-20 | |
| A2B Chem LLC | AB50863-50g |
Trihexyltetradecylphosphonium bromide |
654057-97-3 | min. 95% CYPHOS® IL 102 | 50g |
$133.00 | 2024-04-19 | |
| BAI LING WEI Technology Co., Ltd. | J3415-6378-50g |
Phosphonium, trihexyltetradecyl-, bromide |
654057-97-3 | min. 97% | 50g |
¥1488 | 2023-11-24 |
Phosphonium, trihexyltetradecyl-, bromide 関連文献
-
Tom Vander Hoogerstraete,Sil Wellens,Katrien Verachtert,Koen Binnemans Green Chem. 2013 15 919
-
Xiaoyan Chen,Xiaoyan Luo,Jiaran Li,Rongxing Qiu,Jinqing Lin RSC Adv. 2020 10 7751
-
Dongshun Deng,Yaotai Jiang,Xiaobang Liu New J. Chem. 2017 41 2090
-
Filipe M. Santos,Sandra P. Magina,Helena I. S. Nogueira,Ana M. V. Cavaleiro New J. Chem. 2016 40 945
-
Mauricio Quiroz-Guzman,Daniel P. Fagnant,Xiao-Yan Chen,Chaojun Shi,Joan F. Brennecke,George S. Goff,Wolfgang Runde RSC Adv. 2014 4 14840
654057-97-3 (Phosphonium, trihexyltetradecyl-, bromide) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:654057-97-3)Phosphonium, trihexyltetradecyl-, bromide

清らかである:99%
はかる:25g
価格 ($):160.0